2-(4-(isopropylthio)phenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Description
Scientific Research Applications
Synthetic Methods and Chemical Reactions
A comparative study on the synthesis of quinoxaline derivatives shows the advantages of ultrasound irradiation over conventional heating, providing shorter reaction times and higher yields. This methodology could be applicable to the synthesis of complex molecules like the one , suggesting a potential for efficient production methods (Abdula, Salman, & Mohammed, 2018).
Antituberculosis and Cytotoxicity Studies
Research on 3-heteroarylthioquinoline derivatives, including antituberculosis screening and cytotoxicity evaluations, demonstrates the relevance of such compounds in medicinal chemistry. This suggests that derivatives similar to the specified compound could have potential applications in drug discovery and development (Chitra et al., 2011).
Antimicrobial Agents
The synthesis of new pyrazole derivatives containing a quinoline ring system has shown significant antibacterial activity. This indicates that the molecule might be studied for its antimicrobial properties, given its structural features (Raju et al., 2016).
properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-17(2)29-21-10-8-18(9-11-21)12-24(28)27-15-19-6-4-5-7-22(19)23(16-27)20-13-25-26(3)14-20/h4-11,13-14,17,23H,12,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIPYIYHGNWHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
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